molecular formula C23H20N4O B12456033 N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide

N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide

Cat. No.: B12456033
M. Wt: 368.4 g/mol
InChI Key: VRSMXYVKFFPHJS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide typically involves the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the desired position on the phthalazinone ring.

    Coupling with benzamide: The final step involves coupling the phthalazinone derivative with 2-methylphenyl benzamide under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-aminobenzamide
  • N-(4-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
  • N-(2-methylphenyl)-4-[(4-chlorophthalazin-1-yl)amino]benzamide

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide

InChI

InChI=1S/C23H20N4O/c1-15-7-3-6-10-21(15)25-23(28)17-11-13-18(14-12-17)24-22-20-9-5-4-8-19(20)16(2)26-27-22/h3-14H,1-2H3,(H,24,27)(H,25,28)

InChI Key

VRSMXYVKFFPHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C

Origin of Product

United States

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